(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-3-1-2-14(12-15)6-9-17(21)20-11-10-13-4-7-16(8-5-13)24(19,22)23/h1-9,12H,10-11H2,(H,20,21)(H2,19,22,23)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYMNBALTKULAS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-aminobenzenesulfonamide.
Formation of the Enamide Linkage: The key step involves the formation of the enamide linkage through a condensation reaction between 3-fluorobenzaldehyde and an appropriate amine derivative.
Coupling Reaction: The intermediate product is then coupled with 4-aminobenzenesulfonamide under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the enamide linkage to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfamoylphenyl groups may facilitate binding to specific sites, while the enamide linkage can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
*Calculated using ACD/Percepta software .
Key Trends in Bioactivity and Structure-Activity Relationships (SAR)
Antimicrobial Activity
- Halogenation: Dichloro-substituted analogues (e.g., 3,4-diCl-phenyl) exhibit superior antibacterial potency compared to mono-halogenated derivatives, likely due to enhanced membrane penetration and target binding . The target compound’s 3-fluorophenyl group may confer moderate activity but lower efficacy than dichloro derivatives.
- Sulfonamide vs.
Anti-Inflammatory Potential
Moupinamide, a natural analogue with phenolic and hydroxyphenethyl groups, shows significant NO inhibition (IC50 17.00 µM), suggesting that the target compound’s sulfonamide moiety could similarly modulate inflammatory pathways .
Cytotoxicity
Compounds with logP > 5 (e.g., trifluoromethyl derivatives) often exhibit higher cytotoxicity, while those with polar groups (e.g., sulfonamide, hydroxyl) show improved safety profiles .
Physicochemical and ADMET Properties
Table 2: ADMET-Related Comparison
| Property | Target Compound | (2E)-3-(3,4-diCl-phenyl)-N-[4-CF₃O-phenyl]prop-2-enamide | Moupinamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 374.39 | 429.73 | 327.35 |
| logP | ~3.2 | 4.8 | 2.5 |
| Water Solubility (mg/mL) | Moderate | Low | High |
| Plasma Protein Binding | High (predicted) | High | Moderate |
| CYP450 Inhibition | Low (predicted) | Moderate | Low |
Biological Activity
The compound (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide , also known by its CAS number 785709-61-7, is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17FN2O3S
- Molecular Weight : 344.39 g/mol
- Structure : The compound features a prop-2-enamide backbone with a fluorophenyl group and a sulfamoylphenyl substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It exhibits properties that suggest potential use in treating neurological disorders, particularly epilepsy.
- Anticonvulsant Activity : Similar compounds have shown significant anticonvulsant effects in various animal models. For example, derivatives like KM-568 (related to the cinnamamide class) demonstrated efficacy in reducing seizure frequency and severity in models such as the maximal electroshock test and the 6-Hz psychomotor seizure model .
- Pharmacophore Analysis : The presence of the N-substituted cinnamamide structure is believed to contribute to the anticonvulsant properties. Structure-activity relationship studies indicate that modifications to the phenyl rings and olefin linkers can enhance or diminish activity .
Biological Activity Data
| Activity Type | Model/Assay | ED50 (mg/kg) | Route of Administration |
|---|---|---|---|
| Anticonvulsant | Maximal Electroshock Test | 44.46 (mice, i.p.) | Intraperitoneal |
| 6-Hz Psychomotor Seizure Model | 71.55 (mice, i.p.) | Intraperitoneal | |
| Frings Audiogenic Seizure Model | 13.21 (mice, i.p.) | Intraperitoneal | |
| Safety Profile | Cytotoxicity in HepG2 and H9c2 Cell Lines | Up to 100 µM | In vitro |
| Mutagenicity | Ames Test | Non-mutagenic | In vitro |
Study 1: Anticonvulsant Efficacy
In a study evaluating various cinnamamide derivatives, this compound exhibited significant anticonvulsant properties in multiple seizure models. The compound showed an ED50 value of 44.46 mg/kg in the maximal electroshock test, indicating robust efficacy against induced seizures .
Study 2: Safety Evaluation
A safety evaluation conducted on cell lines (HepG2 and H9c2) revealed that the compound was non-cytotoxic at concentrations up to 100 µM. Additionally, it was assessed for mutagenicity using the Ames test, where it demonstrated no mutagenic potential, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimized synthetic routes for (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Starting Materials : 3-Fluorobenzaldehyde and 4-(2-aminoethyl)benzenesulfonamide are common precursors.
Condensation Reaction : A base-catalyzed (e.g., NaOH or K₂CO₃) condensation between the aldehyde and sulfonamide derivative forms the enamide backbone.
Coupling Agents : For higher yield and purity, carbodiimide coupling agents like EDCI with HOBt in DMF are recommended to activate the carboxylic acid intermediate (if applicable) .
- Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How can spectroscopic techniques be employed to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl and sulfamoylphenyl groups) and amide NH (δ ~8.2 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and vinyl carbons (δ ~120–140 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation.
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate halogen substituent effects?
- Methodological Answer :
- Analog Synthesis : Synthesize analogs with Cl, Br, or methyl groups replacing fluorine.
- Biological Assays : Test anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC/MBC) activity.
- Key Observations :
| Substituent | Electronic Effect | Bioactivity Trend |
|---|---|---|
| -F | Strongly electron-withdrawing | Higher potency (e.g., MIC 0.15–5.57 µM for CF₃ analogs) |
| -Cl/-Br | Moderate electron-withdrawing | Reduced activity due to steric bulk |
| -CH₃ | Electron-donating | Lowest potency (e.g., IC₅₀ > 10 µM) |
| (Based on fluorophenyl vs. chlorophenyl comparisons in similar enamide systems) . |
Q. How can contradictions in bioactivity data between analogs be resolved?
- Methodological Answer :
- Dose-Response Curves : Validate activity thresholds across multiple concentrations.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with bacterial enoyl-ACP reductase for antimicrobial activity).
- Metabolic Stability Tests : Use hepatic microsome assays to rule out pharmacokinetic disparities.
- Example : Fluorine’s electronegativity enhances binding affinity in some targets but may reduce solubility, leading to false negatives in cell-based assays .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like COX-2 or bacterial enzymes.
- QSAR Modeling : Train models on analog datasets to predict bioactivity (e.g., pIC₅₀) based on descriptors like logP, polar surface area, and H-bond donors.
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., sulfamoyl group for hydrogen bonding) .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., in DCM/hexane).
- Refinement Tools : Use SHELXL for small-molecule refinement. Key parameters:
- R-factor : Aim for < 5% to ensure accuracy.
- Torsion Angles : Confirm E-configuration of the enamide double bond (θ ≈ 180°).
- Validation : Check CIF files against IUCr standards for bond lengths/angles .
Data Contradiction Analysis
Example Scenario : A chlorinated analog shows higher in vitro potency but lower in vivo efficacy than the fluorinated parent compound.
- Resolution Workflow :
- Solubility Assessment : Measure logD (octanol-water) to identify bioavailability issues.
- Protein Binding Assays : Use SPR or ITC to compare target affinity.
- Metabolite Profiling : LC-MS/MS to detect rapid hepatic clearance of the chloro analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
